Cas no 1806670-92-7 (Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate)

Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate
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- Inchi: 1S/C13H13F3O3S/c1-3-19-12(18)10-5-4-9(6-8(2)17)11(7-10)20-13(14,15)16/h4-5,7H,3,6H2,1-2H3
- InChI Key: YHTBJHXDLKLLSP-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C=C(C(=O)OCC)C=CC=1CC(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 357
- Topological Polar Surface Area: 68.7
- XLogP3: 3.5
Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015002823-1g |
Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate |
1806670-92-7 | 97% | 1g |
1,549.60 USD | 2021-06-21 | |
Alichem | A015002823-500mg |
Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate |
1806670-92-7 | 97% | 500mg |
815.00 USD | 2021-06-21 | |
Alichem | A015002823-250mg |
Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate |
1806670-92-7 | 97% | 250mg |
504.00 USD | 2021-06-21 |
Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate Related Literature
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
Additional information on Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate
Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate: A Comprehensive Overview
Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate, with the CAS number 1806670-92-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug design, agrochemicals, and advanced materials. The molecule consists of a benzoate backbone with substituents that introduce functional groups capable of influencing its chemical reactivity and physical properties.
The benzoate moiety serves as the central framework, with two key substituents: a 2-oxopropyl group at the 4-position and a trifluoromethylthio group at the 3-position. These substituents not only enhance the compound's stability but also impart unique electronic and steric effects. Recent studies have highlighted the importance of such functional groups in modulating the pharmacokinetic properties of molecules, making this compound a promising candidate for bioactive agents.
Recent research has focused on the synthesis and characterization of Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate. Scientists have explored various synthetic pathways to optimize its production, including nucleophilic aromatic substitution and coupling reactions. The use of transition metal catalysts has been particularly effective in achieving high yields and purity levels. These advancements underscore the compound's versatility and scalability for industrial applications.
The trifluoromethylthio group is known for its electron-withdrawing effects, which can influence the reactivity of the benzoate ring. This property has been leveraged in studies examining the compound's role in inhibiting enzyme activity, a critical aspect in drug discovery. Additionally, the 2-oxopropyl group introduces a ketone functionality, which can participate in various chemical transformations, such as condensation reactions or enolate formation.
From an environmental perspective, understanding the degradation pathways of Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate is crucial for assessing its ecological impact. Recent investigations have revealed that under aerobic conditions, the compound undergoes hydrolysis to form more stable byproducts. This information is vital for ensuring sustainable practices in its production and application.
In terms of applications, Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate has shown potential in agrochemicals as a herbicide or fungicide due to its ability to inhibit key enzymatic processes in plants and pathogens. Its stability under varying environmental conditions makes it a viable option for field applications. Furthermore, researchers are exploring its use in polymer chemistry as a building block for advanced materials with tailored properties.
The synthesis of Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate involves multiple steps requiring precise control over reaction conditions. The initial step typically involves the preparation of intermediates with reactive groups that can be further functionalized. For instance, introducing the trifluoromethylthio group often requires sulfur-based reagents under specific temperature and solvent conditions to ensure selectivity.
One notable advancement in this area is the development of green chemistry approaches to synthesize this compound. By utilizing biodegradable solvents and minimizing waste generation, researchers have demonstrated a commitment to sustainable practices. These methods not only reduce environmental impact but also lower production costs, making the compound more accessible for various applications.
Structural elucidation plays a critical role in understanding Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate's properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have provided insights into its molecular geometry and conformational flexibility. These studies are essential for predicting how the compound will interact with biological systems or other chemical entities.
Looking ahead, collaborative efforts between chemists and biologists are expected to unlock new potentials for Ethyl 4-(2-oxopropyl)-3-(trifluoromethylthio)benzoate. Its unique combination of functional groups positions it as a valuable tool in both academic research and industrial development. As research continues to uncover its full spectrum of applications, this compound is poised to make significant contributions to multiple scientific domains.
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